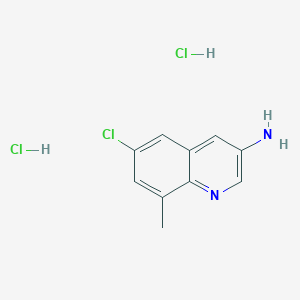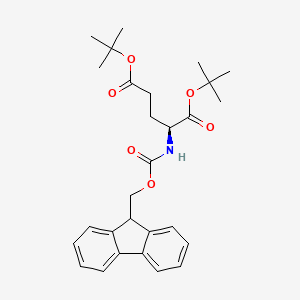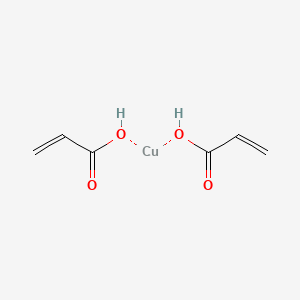
Copper(II) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) acrylate, also known as copper diacrylate, is an organic copper compound with the chemical formula C6H6CuO4. It typically appears as a blue crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in various fields, including catalysis, polymer synthesis, and antimicrobial treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(II) acrylate is commonly synthesized by reacting copper(II) hydroxide with acrylic acid under alkaline conditions. The reaction involves the suspension of copper(II) hydroxide in an aqueous solution, followed by the addition of acrylic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound, which is subsequently filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where copper(II) hydroxide and acrylic acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then subjected to purification steps such as recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) or elemental copper using reducing agents such as hydrazine or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine, sodium borohydride, or polyols in the presence of heat.
Substitution: Ligands such as imidazole derivatives or other carboxylates under controlled conditions
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Copper complexes with different ligands
Applications De Recherche Scientifique
Copper(II) acrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of copper(II) acrylate involves its ability to interact with biological molecules and catalyze chemical reactions. Copper ions can bind to various functional groups, such as carboxylates and amines, facilitating redox reactions. In antimicrobial applications, this compound disrupts microbial cell membranes and generates reactive oxygen species (ROS), leading to cell death .
Comparaison Avec Des Composés Similaires
Copper(II) acrylate can be compared with other copper carboxylates and acrylate compounds:
Copper(II) acetate: Similar in structure but with acetate ligands instead of acrylate. It is also used in catalysis and antimicrobial applications.
Copper(II) benzoate: Contains benzoate ligands and is used in similar applications but has different solubility and reactivity properties.
Copper(II) methacrylate: Similar to this compound but with methacrylate ligands, used in polymer synthesis with different polymerization characteristics .
This compound stands out due to its specific reactivity with acrylate ligands, making it particularly useful in the synthesis of acrylate-based polymers and materials.
Propriétés
Formule moléculaire |
C6H8CuO4 |
|---|---|
Poids moléculaire |
207.67 g/mol |
Nom IUPAC |
copper;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
Clé InChI |
SZQVYLNCJUURTG-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C=CC(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


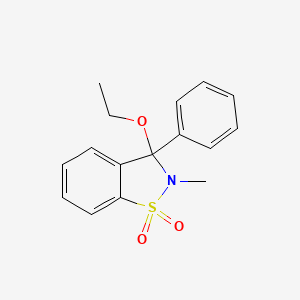
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
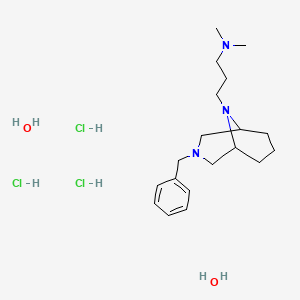
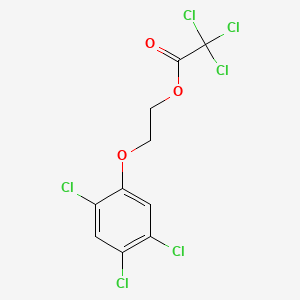

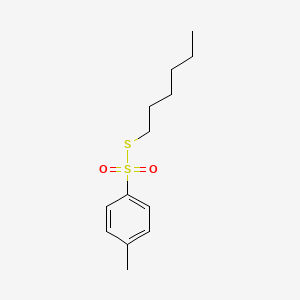
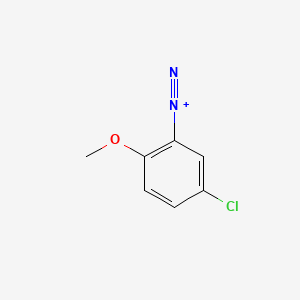
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

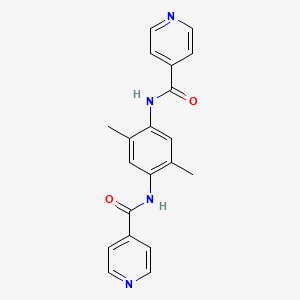
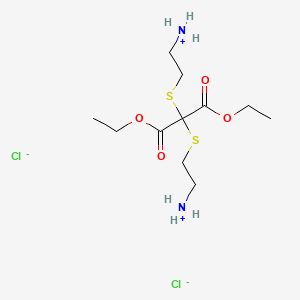
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
